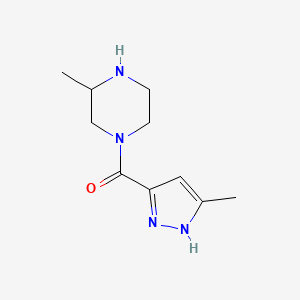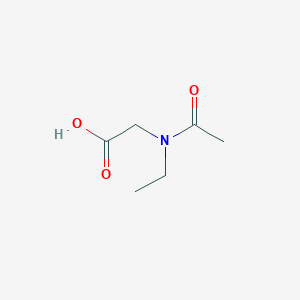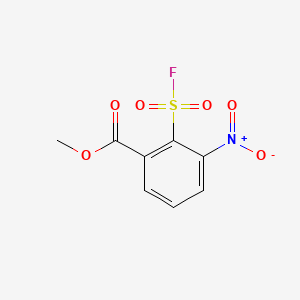
Methyl 2-(fluorosulfonyl)-3-nitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(fluorosulfonyl)-3-nitrobenzoate is an organic compound that features a fluorosulfonyl group and a nitro group attached to a benzoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(fluorosulfonyl)-3-nitrobenzoate typically involves the introduction of the fluorosulfonyl group onto a benzoate ester. One common method is the direct fluorosulfonylation using fluorosulfonyl radicals. This approach is favored for its efficiency and conciseness .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale fluorosulfonylation reactions under controlled conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(fluorosulfonyl)-3-nitrobenzoate can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluorosulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can react with the fluorosulfonyl group under mild conditions.
Major Products Formed
Oxidation: The major product is typically a nitrobenzoate derivative.
Reduction: The major product is an aminobenzoate derivative.
Substitution: The major products are substituted benzoate derivatives with the nucleophile replacing the fluorosulfonyl group.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(fluorosulfonyl)-3-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl fluorides.
Biology: The compound can be used in chemical biology for the study of enzyme mechanisms and protein labeling.
Industry: Used in the production of materials with specific chemical properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of methyl 2-(fluorosulfonyl)-3-nitrobenzoate involves its functional groups:
Fluorosulfonyl Group: Acts as an electrophile in substitution reactions, facilitating the formation of new bonds with nucleophiles.
Nitro Group: Can undergo reduction to form amines, which are important intermediates in various chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate: Similar in having a fluorosulfonyl group but differs in the presence of difluoromethyl groups.
Sulfonyl Fluorides: A broader class of compounds that include various derivatives with different substituents.
Uniqueness
Methyl 2-(fluorosulfonyl)-3-nitrobenzoate is unique due to the combination of a fluorosulfonyl group and a nitro group on a benzoate ester
Eigenschaften
Molekularformel |
C8H6FNO6S |
|---|---|
Molekulargewicht |
263.20 g/mol |
IUPAC-Name |
methyl 2-fluorosulfonyl-3-nitrobenzoate |
InChI |
InChI=1S/C8H6FNO6S/c1-16-8(11)5-3-2-4-6(10(12)13)7(5)17(9,14)15/h2-4H,1H3 |
InChI-Schlüssel |
IVNMYPHEKVZBGZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])S(=O)(=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(tert-Butyl)-3-methylisoxazolo[5,4-b]pyridin-4-ol](/img/structure/B13645425.png)
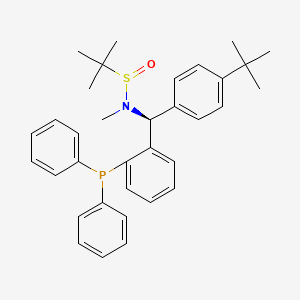


![1-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)-7-oxabicyclo[2.2.1]heptane](/img/structure/B13645448.png)
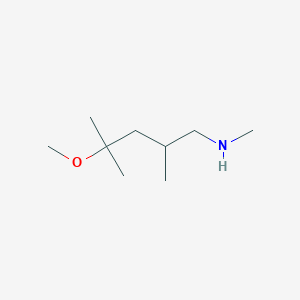
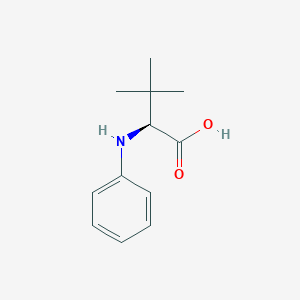
![5-[[1-[4,4-Difluoro-3-(3-fluoropyrazol-1-yl)butanoyl]-4-hydroxypiperidin-4-yl]methyl]-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13645470.png)

